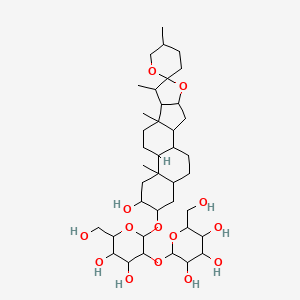

Schidigerasaponin F2

Description

Properties

CAS No. |

267003-05-4 |

|---|---|

Molecular Formula |

C39H64O14 |

Molecular Weight |

756.9 g/mol |

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H64O14/c1-17-7-10-39(48-16-17)18(2)28-25(53-39)12-22-20-6-5-19-11-24(23(42)13-38(19,4)21(20)8-9-37(22,28)3)49-36-34(32(46)30(44)27(15-41)51-36)52-35-33(47)31(45)29(43)26(14-40)50-35/h17-36,40-47H,5-16H2,1-4H3 |

InChI Key |

ZGVRGXGXZKITGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)OC1 |

Origin of Product |

United States |

Isolation, Extraction, and Initial Characterization of Schidigerasaponin F2 from Natural Sources

Identification of Botanical Sources Containing Schidigerasaponin F2

This compound is not ubiquitous in the plant kingdom; its presence has been confirmed in specific species, primarily belonging to the families Agavaceae and Asparagaceae.

Yucca schidigera as a Primary Source

The Mohave yucca, Yucca schidigera, is a well-documented primary source of this compound. acs.orgmdpi.com This plant, native to the deserts of the southwestern United States and parts of Mexico, is a known producer of a diverse array of steroidal saponins (B1172615). mdpi.com Research has successfully isolated a series of these compounds from the stems of Y. schidigera, including (25S)-schidigera-saponin F2. acs.orgnih.gov The identification of this compound within the complex saponin (B1150181) mixture of this plant has been confirmed through detailed spectroscopic and chromatographic analysis. mdpi.com

Occurrence in Anemarrhena asphodeloides

This compound is also found in the rhizomes of Anemarrhena asphodeloides, a plant used in traditional Asian medicine. medchemexpress.commedchemexpress.eu In literature related to this plant, this compound is often referred to by its synonym, Anemarrhenasaponin A2. medchemexpress.commolnova.cnmolnova.com Studies focusing on the chemical constituents of A. asphodeloides rhizomes have repeatedly isolated this steroidal saponin, confirming its structural identity as being identical to this compound from Yucca. medchemexpress.com

Table 1: Botanical Sources of this compound

| Plant Species | Family | Common Name | Plant Part Containing Compound | Synonym |

| Yucca schidigera | Agavaceae | Mohave Yucca | Stems | (25S)-schidigera-saponin F2 |

| Anemarrhena asphodeloides | Asparagaceae | Zhi Mu | Rhizomes | Anemarrhenasaponin A2 |

Methodologies for Extraction and Purification of this compound

The isolation of pure this compound from plant material is a multi-step process that involves initial extraction to create a crude saponin fraction, followed by advanced chromatographic techniques for purification.

Saponin Fraction Extraction Procedures

The initial goal is to separate the broad family of saponins from other plant metabolites like lipids, chlorophyll, and polyphenols. A common conventional method involves several key steps. mdpi.com

First, the dried and pulverized plant material, such as the stems of Y. schidigera, is typically defatted using a non-polar solvent like n-hexane or petroleum ether. mdpi.com This step removes lipids and other lipophilic compounds. Following defatting, the plant material is extracted with an aqueous alcohol solution, often 50-98% methanol (B129727) or ethanol. mdpi.com This hydroalcoholic solution is effective at solubilizing the glycosidic saponins.

The resulting alcoholic extract is then concentrated under reduced pressure using a rotary evaporator to remove the alcohol, leaving a saponin-rich aqueous solution. mdpi.com To further concentrate the saponins, this aqueous solution is subjected to liquid-liquid partitioning with a solvent such as n-butanol. mdpi.comnetjournals.org Saponins preferentially move into the n-butanol layer, which is then separated and dried to yield a crude saponin fraction. mdpi.com This fraction contains this compound along with numerous other structurally similar saponins. acs.orgnih.gov

Chromatographic Separation Techniques for Isolation

To isolate this compound from the complex crude saponin fraction, various chromatographic methods are employed. These techniques separate molecules based on differences in their physical and chemical properties, such as polarity, size, and charge.

A highly effective strategy involves multi-phase liquid chromatography (MPLC). mdpi.comresearchgate.net This approach often begins with normal-phase column chromatography using silica (B1680970) gel as the stationary phase. mdpi.comresearchgate.net The crude saponin extract is loaded onto the column, and solvents of increasing polarity are used to elute different fractions. This provides a preliminary separation, enriching certain fractions with saponins of similar polarity. mdpi.com

Fractions containing the target compound are then subjected to further purification, typically using reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.comresearchgate.net In this step, a non-polar stationary phase (e.g., C18 or T3) is used with a polar mobile phase (e.g., a water/acetonitrile or water/methanol gradient). mdpi.comresearchgate.net This technique is highly effective for separating individual saponins, which are often very similar in structure. The final isolated compound's structure is then confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com Advanced techniques like high-speed counter-current chromatography (HSCCC) have also been utilized for the efficient separation of saponins from plant extracts. pan.olsztyn.pl

Table 2: Summary of Extraction and Isolation Protocol for this compound

| Step | Technique | Description | Purpose |

| 1. Pre-processing | Grinding/Pulverizing | Mechanical reduction of plant material size. | Increase surface area for solvent penetration. |

| 2. Defatting | Solvent Extraction (n-hexane) | Washing the plant powder with a non-polar solvent. | Remove lipids and other lipophilic compounds. mdpi.com |

| 3. Main Extraction | Solvent Extraction (Aqueous Methanol/Ethanol) | Soaking the defatted material in a hydroalcoholic solution. | Solubilize the saponin glycosides. mdpi.com |

| 4. Concentration | Rotary Evaporation & Liquid-Liquid Partitioning (n-butanol) | Removal of extraction solvent and partitioning against an immiscible solvent. | Create a crude, enriched saponin fraction. mdpi.comnetjournals.org |

| 5. Preliminary Separation | Normal-Phase Column Chromatography (Silica Gel) | Separation based on polarity using a polar stationary phase. | Fractionate the crude extract into less complex mixtures. mdpi.comresearchgate.net |

| 6. Final Purification | Reversed-Phase HPLC (C18/T3 column) | High-resolution separation using a non-polar stationary phase. | Isolate pure this compound from other saponins. mdpi.comresearchgate.net |

| 7. Structural Elucidation | Mass Spectrometry (MS), NMR Spectroscopy | Analysis of molecular weight, fragmentation, and atomic connectivity. | Confirm the chemical structure of the isolated compound. nih.gov |

Comprehensive Structural Elucidation of Schidigerasaponin F2

Determination of the Spirostanol (B12661974) Aglycone Structure

The aglycone, or sapogenin, portion of Schidigerasaponin F2 is a C27 steroid with a spirostanol skeleton. nih.govmdpi.com This type of structure consists of six rings (labeled A-F), with the E and F rings forming a distinctive spiroketal system at carbon C-22. nih.govmdpi.com

Based on spectroscopic analysis, the aglycone of this compound has been identified as a dihydroxylated spirostanol. researchgate.net Specifically, it shares the same aglycone as Schidigerasaponin F1, which is identified as (25S)-5β-spirostan-3β,12β-diol . researchgate.netmdpi.com The key structural features of this aglycone are:

A cis-fusion between the A and B rings (5β-configuration), which is a common feature in saponins (B1172615) from Y. schidigera. nih.govmdpi.com

Hydroxyl groups located at the C-3 and C-12 positions, both with a beta (β) orientation. researchgate.netmdpi.com

The determination of this structure relies on comparing its Nuclear Magnetic Resonance (NMR) data with those of known compounds and analyzing correlations in 2D NMR spectra. researchgate.netmdpi.com

Characterization of the Glycosidic Moieties and Linkages in this compound

This compound is a monodesmosidic saponin (B1150181), meaning it has a single sugar chain attached to the aglycone. acs.org This sugar chain is linked to the hydroxyl group at the C-3 position of the aglycone via an O-glycosidic bond. nih.govwikipedia.org

The sugar chain consists of two monosaccharide units. Through acid hydrolysis and spectroscopic analysis, these have been identified as:

D-galactose

D-glucose

The linkage between these sugars and to the aglycone was determined through Heteronuclear Multiple Bond Correlation (HMBC) experiments in NMR spectroscopy. mdpi.com The analysis reveals a linear disaccharide chain with the following structure: β-D-glucopyranosyl-(1→2)-β-D-galactopyranosyl- . nih.govmdpi.com The galactose unit is directly attached to the C-3 position of the spirostanol aglycone. nih.govmdpi.com This specific disaccharide chain is among the most common found in Yucca saponins. nih.gov

Analysis of Stereochemical Configurations, Including 25R/S Isomerism of this compound

The stereochemistry of a saponin is crucial for its identity and biological function. For this compound, several chiral centers define its three-dimensional structure.

A/B Ring Junction: As mentioned, the A and B rings are cis-fused, resulting in a 5β-configuration. nih.govmdpi.com

Substituent Orientations: The hydroxyl groups at C-3 and C-12 are in the β-orientation. The glycosidic linkage at C-3 is also β. researchgate.netmdpi.com

C-25 Isomerism: The C-25 position in the F-ring of spirostanol saponins is a chiral center, leading to two possible epimers: (25R) and (25S). nih.govmdpi.com this compound has been explicitly identified as the (25S) isomer. acs.orgresearchgate.netnih.gov This determination is made by comparing the ¹³C-NMR chemical shifts of the carbons in the F-ring (C-22 to C-27) with those of known (25R) and (25S) standards. mdpi.com The (25S) configuration is sometimes referred to as the "iso" series in older literature.

The complete systematic name reflecting its stereochemistry is (25S)-5β-spirostan-3β,12β-diol 3-O-β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside .

Advanced Spectroscopic and Spectrometric Approaches for Structural Confirmation

The definitive structural confirmation of this compound relies on modern analytical techniques, primarily NMR spectroscopy and mass spectrometry.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments are essential for piecing together the molecular structure. researchgate.net

For this compound, ¹H-NMR spectra reveal the signals for the protons in the steroid nucleus and the sugar moieties. ¹³C-NMR spectra are particularly useful for identifying the aglycone type and the stereochemistry at C-25. researchgate.netmdpi.com Key long-range correlations observed in the HMBC spectrum confirm the connectivity between the aglycone and the sugar chain, as well as between the two sugar units. mdpi.com For instance, a correlation between the anomeric proton of the galactose unit (H-1') and the C-3 of the aglycone confirms the attachment point. mdpi.com

Table 1: Representative ¹³C-NMR Chemical Shifts for Spirostanol Saponin Aglycones with Different C-25 Stereochemistry Note: This table provides typical values for distinguishing between 25R and 25S isomers based on published data for similar compounds. Specific values for this compound may vary slightly.

| Carbon Atom | Typical δc for (25R) Isomer (ppm) | Typical δc for (25S) Isomer (ppm) | Difference (R - S) |

|---|---|---|---|

| C-23 | 31.8 | 29.2 | +2.6 |

| C-24 | 29.2 | 30.5 | -1.3 |

| C-25 | 30.5 | 31.8 | -1.3 |

| C-26 | 67.0 | 67.0 | 0 |

| C-27 | 17.3 | 17.3 | 0 |

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound, which is C₃₉H₆₄O₁₄. nih.govuni.lu Tandem mass spectrometry (MS/MS) provides structural information by analyzing the fragmentation of a selected precursor ion. nih.govscirp.org

In positive-ion mode ESI-MS, this compound is detected as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 757.4369. mdpi.comnih.gov When this ion is subjected to collision-induced dissociation (CID), it fragments in a predictable manner. The primary fragmentation pathway involves the sequential loss of the sugar units. mdpi.comnih.gov

Loss of the terminal glucose: A neutral loss of 162 Da (C₆H₁₀O₅) results in a fragment ion corresponding to the aglycone with the galactose unit still attached.

Loss of the entire disaccharide: A neutral loss of 324 Da (glucose + galactose) leads to the fragment ion of the protonated aglycone.

Further fragmentation of the aglycone itself provides characteristic ions that confirm the spirostanol structure. mdpi.comnih.gov

Table 2: MS/MS Fragmentation Data for (25S)-Schidigerasaponin F2 Data obtained from ESI-Q-Exactive-Orbitrap MS analysis in positive-ion mode. mdpi.comnih.gov

| Precursor Ion [M+H]⁺ (m/z) | Observed Fragment Ions (m/z) | Interpretation of Fragment |

|---|---|---|

| 757.4332 | 595.3813 | [M+H - 162]⁺ (Loss of Glucose) |

| 433.3332 | [M+H - 162 - 162]⁺ or [Aglycone+H]⁺ | |

| 415.3218 | [Aglycone+H - H₂O]⁺ | |

| 397.3109 | [Aglycone+H - 2H₂O]⁺ | |

| 289.2172 | Characteristic aglycone fragment | |

| 271.2066 | Characteristic aglycone fragment |

Biosynthetic Pathways and Engineering Considerations for Schidigerasaponin F2

Precursor Biosynthesis of the Steroidal Core (e.g., Mevalonate (B85504) Pathway)

The journey to Schidigerasaponin F2 begins with the synthesis of its fundamental steroidal backbone. This process originates from the mevalonate (MVA) pathway, a conserved biosynthetic route in the cytoplasm of plants. mdpi.comnih.gov The MVA pathway utilizes acetyl-CoA, a central metabolite, to construct the 30-carbon precursor, 2,3-oxidosqualene. nih.gov

The key steps are as follows:

Formation of Isopentenyl Pyrophosphate (IPP): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. Another acetyl-CoA is then added to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR) reduces HMG-CoA to mevalonate, a critical regulatory step. Through a series of phosphorylations and a decarboxylation, mevalonate is converted into the five-carbon building block, isopentenyl pyrophosphate (IPP). mdpi.comnih.gov

Formation of Squalene (B77637): IPP is isomerized to its allylic isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov One molecule of DMAPP is sequentially condensed with two molecules of IPP to form the 15-carbon farnesyl pyrophosphate (FPP). nih.gov Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to produce the linear 30-carbon hydrocarbon, squalene. nih.gov

Cyclization to a Steroidal Core: Squalene undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene. nih.gov This molecule is a critical branch point. nih.gov For steroidal saponin (B1150181) biosynthesis, oxidosqualene is cyclized by cycloartenol (B190886) synthase (CAS) to produce cycloartenol. researchgate.net Cycloartenol serves as the primary precursor for the biosynthesis of various plant sterols, including cholesterol, which is the foundational skeleton for steroidal saponins (B1172615). nih.govresearchgate.net

Table 1: Key Enzymes in the Biosynthesis of the Steroidal Precursor via the MVA Pathway

| Enzyme | Abbreviation | Reaction Catalyzed |

| Acetyl-CoA C-acetyltransferase | ACAT | Condensation of two Acetyl-CoA molecules to Acetoacetyl-CoA. mdpi.com |

| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Condensation of Acetoacetyl-CoA and Acetyl-CoA to HMG-CoA. mdpi.com |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduction of HMG-CoA to Mevalonate. nih.gov |

| Mevalonate kinase | MVK | Phosphorylation of Mevalonate. mdpi.com |

| Phosphomevalonate kinase | PMK | Phosphorylation of Mevalonate-5-phosphate. mdpi.com |

| Diphosphomevalonate decarboxylase | MVD | Decarboxylation to form Isopentenyl Pyrophosphate (IPP). mdpi.com |

| Isopentenyl diphosphate (B83284) isomerase | IDI | Isomerization of IPP to Dimethylallyl Pyrophosphate (DMAPP). nih.gov |

| Farnesyl pyrophosphate synthase | FPS | Condensation of DMAPP and IPP units to form Farnesyl Pyrophosphate (FPP). researchgate.net |

| Squalene synthase | SQS | Dimerization of two FPP molecules to form Squalene. nih.gov |

| Squalene epoxidase | SQE | Epoxidation of Squalene to 2,3-Oxidosqualene. nih.gov |

| Cycloartenol synthase | CAS | Cyclization of 2,3-Oxidosqualene to Cycloartenol. researchgate.net |

Key Enzymatic Transformations and Oxygenation Steps in this compound Biosynthesis

Once the cholesterol core is formed, it undergoes a series of modifications, primarily oxidation and hydroxylation, to create the specific aglycone (non-sugar portion) of this compound. These reactions are typically catalyzed by Cytochrome P450 monooxygenases (CYP450s), a diverse family of enzymes responsible for a wide range of oxidative reactions in secondary metabolism. mdpi.comnih.gov

For spirostanol (B12661974) saponins like this compound, these transformations are crucial for defining the molecule's structure and properties. The aglycone of a closely related saponin from Yucca schidigera is identified as a di-hydroxylated spirostanol. mdpi.com Key transformations include:

Hydroxylation: Specific CYP450 enzymes introduce hydroxyl (-OH) groups at precise positions on the steroidal skeleton. In Yucca saponins, oxygenation is common at positions such as C-12. nih.gov This hydroxylation is critical for the final structure and for providing attachment points for glycosylation.

Side-Chain Cyclization: The cholesterol side chain is modified and cyclized to form the characteristic spiroketal structure (a fused O-heterocycle) of spirostanol saponins. nih.gov This complex series of oxidative reactions results in the formation of the F-ring, which is a defining feature of the aglycone.

The biosynthesis of steroidal saponins involves a series of complex catalytic reactions on the cholesterol or β-sitosterol molecular skeleton. researchgate.net While the general roles of CYP450s are established, the specific enzymes that catalyze each step in the formation of the this compound aglycone are still an area of active research. mdpi.com

Table 2: Key Enzymatic Reaction Types in Aglycone Formation

| Reaction Type | Enzyme Family (Typical) | Description |

| Hydroxylation | Cytochrome P450s (CYP450) | Addition of hydroxyl (-OH) groups to the steroidal backbone (e.g., at C-12). nih.gov |

| Oxidation | Cytochrome P450s (CYP450) | Further oxidation of the steroidal skeleton or side chain. mdpi.com |

| Spiroketalization | Cytochrome P450s (CYP450) | A series of oxidative reactions on the sterol side chain leading to the formation of the spirostanol F-ring. nih.gov |

Glycosyltransferase-Mediated Sugar Attachment in this compound Formation

The final stage in the biosynthesis of this compound is glycosylation, the enzymatic attachment of sugar chains to the aglycone. This process is mediated by UDP-dependent glycosyltransferases (UGTs). nih.gov These enzymes transfer sugar moieties from an activated nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule—in this case, the steroidal aglycone. frontiersin.org

Glycosylation is critical as it significantly impacts the solubility, stability, and biological activity of the saponin. nih.gov this compound possesses a trisaccharide (three-sugar) chain attached to the hydroxyl group at the C-3 position of the aglycone. mdpi.comnih.gov

The process is sequential and highly specific:

Initiation: A specific UGT recognizes the aglycone and transfers the first sugar molecule (often glucose or galactose in Yucca saponins) to the C-3 hydroxyl group. nih.gov

Elongation and Branching: Subsequent UGTs act on the sugar-decorated aglycone to elongate the chain by adding more sugars. These enzymes are specific not only for the sugar they transfer but also for the position and linkage (e.g., 1→2, 1→3) to the existing sugar chain, allowing for the formation of complex branched structures. mdpi.com

The fidelity of these UGTs ensures the precise replication of the complex glycan structure characteristic of this compound. nih.gov

Table 3: Hypothetical Glycosylation Steps in this compound Biosynthesis

| Step | Enzyme | Sugar Donor (Example) | Action |

| 1 | UGT 1 | UDP-Glucose | Attaches the first glucose molecule to the C-3 hydroxyl of the aglycone. nih.gov |

| 2 | UGT 2 | UDP-Glucose | Adds a second glucose molecule to the first sugar, forming a disaccharide. |

| 3 | UGT 3 | UDP-Xylose | Adds a xylose molecule to the sugar chain, completing the trisaccharide structure. nih.gov |

Note: The exact sequence and specific UGTs for this compound are inferred from the structures of related compounds and general saponin biosynthesis pathways.

Metabolic Engineering Strategies for Enhanced this compound Production (Theoretical Framework)

The low yield of many valuable saponins from their natural plant sources makes metabolic engineering a promising strategy for enhancing production. rsc.org By applying principles of synthetic and systems biology, it is theoretically possible to engineer microbial hosts (like Saccharomyces cerevisiae or Escherichia coli) or enhance the native plant's production of this compound. rsc.orgiqs.edu

A theoretical framework for this would involve several key strategies:

Increasing Precursor Supply: The flux through the MVA pathway can be increased by overexpressing rate-limiting enzymes, particularly HMG-CoA reductase (HMGR). researchgate.net This ensures a plentiful supply of IPP and DMAPP, the basic building blocks for the steroidal core.

Overexpression of Key Biosynthetic Genes: The genes encoding the specific enzymes of the this compound pathway—cycloartenol synthase (CAS), the required CYP450s, and the sequence-specific UGTs—could be overexpressed. dovepress.com This would pull metabolic flux towards the desired final product.

Downregulation of Competing Pathways: To prevent the diversion of precursors, competing metabolic pathways can be downregulated or knocked out. dovepress.com This includes pathways that lead to the synthesis of other sterols or triterpenoids that are not on the direct route to this compound.

Optimization in a Heterologous Host: The entire biosynthetic pathway could be transferred into a microbial host like yeast (S. cerevisiae). iqs.edu This allows for production in controlled fermenters, avoiding the complexities of plant cultivation. Strategies would include optimizing the expression levels of each pathway gene and ensuring the host can supply the necessary sugar donors (e.g., UDP-glucose, UDP-xylose). nih.govmdpi.com

Table 4: Theoretical Metabolic Engineering Strategies for this compound Production

| Strategy | Target | Rationale |

| Upregulation | MVA pathway enzymes (e.g., HMGR) | Increase the pool of precursors (IPP, DMAPP) for the steroidal core. researchgate.net |

| Pathway-specific enzymes (CAS, CYP450s, UGTs) | Enhance the catalytic efficiency at critical steps of aglycone formation and glycosylation. dovepress.com | |

| Downregulation | Competing Oxidosqualene Cyclases | Prevent the formation of non-target triterpenoid (B12794562) or sterol skeletons. dovepress.com |

| Other Glycosyltransferases | Avoid the formation of incorrectly glycosylated side products. | |

| Host Engineering | Introduction of pathway into S. cerevisiae or E. coli | Create a microbial cell factory for scalable and controlled production. iqs.edu |

| Enhancing UDP-sugar pools | Ensure sufficient availability of activated sugars for the glycosylation steps. frontiersin.org |

Chemical Synthesis and Semisynthesis of Schidigerasaponin F2 and Its Analogues

Total Synthesis Approaches for Schidigerasaponin F2 (Conceptual)

As of now, a complete de novo total synthesis of this compound has not been reported in scientific literature. However, a conceptual strategy can be outlined based on established methods for the synthesis of other complex steroidal saponins (B1172615). Such an approach would invariably be convergent, involving the separate synthesis of the aglycone (sarsasapogenin) and the carbohydrate moiety, followed by their strategic coupling.

Aglycone (Sarsasapogenin) Synthesis: The synthesis of the sarsasapogenin (B1680783) backbone is a formidable task due to its six-ring structure and multiple stereocenters. A key feature of sarsasapogenin is the cis-fusion of the A and B rings (a 5β configuration), which is less common than the trans-fusion found in many other steroids. phytopurify.comwikipedia.org The synthesis would need to address this specific stereochemical challenge. Strategies for constructing the steroidal nucleus could draw from the rich history of steroid synthesis, potentially employing powerful reactions like intramolecular Diels-Alder reactions or transition metal-catalyzed cyclizations to build the polycyclic system. mpg.de The characteristic spiroketal moiety (rings E and F) is another crucial structural element that would likely be installed in the later stages of the synthesis, possibly through the cyclization of a dihydroxyketone precursor.

Disaccharide Moiety Synthesis: The carbohydrate part of this compound is a disaccharide identified as β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside. nih.govresearchgate.net The synthesis of this unit would involve the coupling of two protected monosaccharide building blocks, a glucose donor and a galactose acceptor. The use of appropriate protecting groups is critical to ensure that the glycosidic bond is formed regioselectively at the C-2 hydroxyl group of the galactose unit and with the correct β-anomeric stereochemistry. Common glycosylation strategies, such as the use of trichloroacetimidate (B1259523) or thioglycoside donors activated by a suitable promoter, would be employed.

Final Assembly (Glycosylation): The final and often most challenging step would be the glycosylation of the synthesized sarsasapogenin at the C-3 hydroxyl group with the activated disaccharide. This reaction must be highly stereoselective to install the β-glycosidic linkage. The presence of a specific enzyme in some plants, sarsasapogenin 3β-glucosyltransferase, highlights the biological precision of this step. phytopurify.comwikipedia.org In a chemical synthesis, chemists would rely on neighboring group participation from a C-2 acyl protecting group on the galactose unit or the use of specific solvent and temperature conditions to favor the formation of the desired 1,2-trans-glycoside. Following the successful coupling, a global deprotection step would be required to remove all protecting groups from the aglycone and the sugar chain to yield this compound.

Semisynthetic Modifications from Related Steroidal Saponins

A more practical and common approach than total synthesis is the semisynthesis of this compound and its analogues starting from readily available natural products.

Starting Material: The most logical starting material for the semisynthesis of this compound is its aglycone, sarsasapogenin. phytopurify.com Sarsasapogenin can be isolated from various plant sources, such as those from the Smilax or Anemarrhena genera, by acidic hydrolysis of the naturally occurring saponin (B1150181) mixture. wikipedia.orgnih.gov This process cleaves the glycosidic bonds, releasing the aglycone.

Glycosylation Strategy: The core of the semisynthetic route is the glycosylation of the C-3 hydroxyl of sarsasapogenin. This follows a similar logic to the final step of the conceptual total synthesis. A pre-synthesized and protected disaccharide, β-D-glucopyranosyl-(1→2)-β-D-galactopyranose, would be activated and reacted with sarsasapogenin. The efficiency and stereoselectivity of this coupling are paramount. The reaction would be followed by deprotection to yield the target molecule. This semisynthetic approach avoids the lengthy and often low-yielding process of constructing the steroidal aglycone from scratch, making it a more viable method for producing this compound for research purposes.

Another potential starting material could be a more abundant saponin that shares the sarsasapogenin core but has a different sugar chain. In this hypothetical scenario, enzymatic or chemical methods would be used to selectively cleave the existing sugar chain, followed by the attachment of the desired β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside unit.

Development of Novel this compound Derivatives for Research Purposes

The generation of novel derivatives of this compound is a key area of research aimed at exploring structure-activity relationships (SAR). By systematically modifying the structure of the parent molecule, researchers can identify which parts of the compound are essential for its biological effects, such as its reported anti-platelet aggregation activity. medchemexpress.com

Modifications of the Aglycone (Sarsasapogenin): The steroidal backbone offers several positions for chemical modification. For instance, functional groups could be introduced at various positions on the A, B, C, or D rings to probe their influence on biological activity. The spiroketal side chain could also be altered. For example, studies on other steroidal saponins have shown that modifications to the aglycone can significantly impact cytotoxicity and other pharmacological properties.

Modifications of the Sugar Chain: The disaccharide chain is a prime target for modification. Novel derivatives could be synthesized with different monosaccharides, a longer or shorter sugar chain, or different linkage patterns between the sugars. The role of the carbohydrate moiety is known to be crucial for the biological activity of many saponins, often influencing their solubility, cell membrane permeability, and interaction with biological targets. For research purposes, a library of this compound analogues with varied sugar chains could be created to screen for enhanced or novel activities. For instance, a derivative with a single monosaccharide (e.g., only galactose or glucose) could be synthesized to determine the importance of the disaccharide structure for its biological function.

Research Applications: These novel derivatives would be invaluable tools for pharmacological research. They could be used to:

Identify the pharmacophore of this compound.

Develop more potent inhibitors of ADP-induced platelet aggregation. medchemexpress.com

Investigate new, previously unknown biological targets and activities.

Create molecular probes to study the mechanism of action of steroidal saponins.

The synthesis of such derivatives would likely follow a semisynthetic approach, starting with sarsasapogenin and coupling it with various custom-synthesized carbohydrate units.

Pharmacological Investigations of Schidigerasaponin F2: in Vitro Studies

Evaluation of Antimicrobial Activities of Schidigerasaponin F2

Antifungal and Antiyeast Efficacy in In Vitro Models

This compound, a steroidal saponin (B1150181), has demonstrated notable antifungal properties in various in vitro studies. Saponins (B1172615), as a class of compounds, are recognized for their antimicrobial activities, and this compound is no exception. nih.gov Research on saponin-rich extracts from Yucca schidigera has shown inhibitory effects against several common phytopathogenic fungi. researchgate.net

Studies have explored the efficacy of saponin extracts against fungi such as Pythium ultimum, Fusarium oxysporum, Alternaria solani, Colletotrichum coccodes, and Verticillium dahliae. researchgate.net The inhibitory effects are often dose-dependent, with higher concentrations of the extracts leading to greater inhibition of fungal growth. researchgate.netmdpi.com For instance, extracts from Yucca schidigera have been shown to cause moderate to very high growth inhibition (54.1–100%) against these fungi. researchgate.net

The antifungal activity of saponins is not limited to phytopathogens. In vitro studies have also demonstrated the efficacy of saponins against human pathogenic yeasts like Candida albicans and other Candida species, including strains resistant to conventional antifungal drugs like fluconazole (B54011) and ketoconazole. nih.govmdpi.com The saponin SC-2, isolated from Solanum chrysotrichum, has shown both fungistatic and fungicidal activity against these yeasts. nih.gov

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antifungal efficacy of a compound, representing the lowest concentration that inhibits visible fungal growth. microbialcell.com While specific MIC values for pure this compound against a wide range of fungi are not extensively documented in the readily available literature, the broader family of steroidal saponins has shown significant antifungal potential. semanticscholar.org

Table 1: Antifungal Activity of Saponin-Rich Extracts

| Fungal Species | Plant Source of Saponin Extract | Observed Effect | Reference |

|---|---|---|---|

| Pythium ultimum | Yucca schidigera | High growth inhibition (81.1% at 4% extract concentration) | researchgate.net |

| Alternaria solani | Yucca schidigera | Moderate growth inhibition (34.7% at 4% extract concentration) | researchgate.net |

| Fusarium oxysporum | Yucca schidigera | Moderate to very high growth inhibition | researchgate.net |

| Colletotrichum coccodes | Yucca schidigera | Moderate to very high growth inhibition | researchgate.net |

| Verticillium dahliae | Yucca schidigera | Moderate to very high growth inhibition | researchgate.net |

| Candida albicans | Solanum chrysotrichum (Saponin SC-2) | Fungistatic and fungicidal activity | nih.gov |

| Candida species (fluconazole/ketoconazole resistant) | Solanum chrysotrichum (Saponin SC-2) | Fungistatic and fungicidal activity | nih.gov |

Cellular and Molecular Targets in Antifungal Action

The primary mechanism of antifungal action for most saponins, including likely this compound, involves interaction with the fungal cell membrane. justintimemedicine.comresearchgate.net Fungal cell membranes contain ergosterol, a sterol that is crucial for maintaining membrane integrity and fluidity. nih.govresearchgate.net Saponins have a high affinity for sterols and can bind to ergosterol, leading to the formation of pores or channels in the membrane. researchgate.net This disruption of the cell membrane results in increased permeability, leakage of essential intracellular components, and ultimately, cell death. researchgate.netnih.gov

This mechanism is somewhat analogous to that of polyene antifungal drugs, which also target ergosterol. researchgate.net The formation of these pores can lead to ultrastructural alterations in the fungal cells, as has been observed in Candida species treated with the saponin SC-2. nih.gov

Beyond direct membrane disruption, other cellular targets may be involved. The inhibition of DNA and protein synthesis are known mechanisms for some antifungal agents, though this is less commonly cited for saponins. justintimemedicine.comnih.gov It is also possible that saponins could inhibit enzymes involved in critical metabolic pathways, such as those responsible for cell wall synthesis. researchgate.netnih.gov For example, echinocandins, another class of antifungal drugs, inhibit the synthesis of β-glucan, a key component of the fungal cell wall. researchgate.netnih.gov While the precise molecular targets of this compound are still under investigation, its action is widely believed to be centered on the disruption of the fungal cell membrane's structure and function.

Analysis of Anti-Platelet Aggregation Effects of this compound

Inhibition of ADP-Induced Platelet Aggregation In Vitro

This compound, also known as Anemarrhenasaponin A2, has been identified as an inhibitor of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation in in vitro settings. medchemexpress.comnih.gov ADP is a key agonist in platelet activation, playing a crucial role in normal hemostasis and also in pathological thrombus formation. nih.gov When platelets are stimulated by ADP, they undergo a series of changes, including shape change and the exposure of fibrinogen binding sites, which ultimately leads to aggregation. nih.govresearchgate.net

The ability of this compound to counteract this process highlights its potential as an antiplatelet agent. medchemexpress.com Studies have shown that various natural compounds can inhibit ADP-induced platelet aggregation. For example, extracts from safflower have demonstrated a dose-dependent inhibition of human platelet aggregation induced by ADP. mdpi.com Similarly, certain amino acid derivatives have also been shown to inhibit this process. nih.gov

Cellular Mechanisms of Anti-Platelet Action

The cellular mechanisms underlying the anti-platelet action of this compound likely involve interference with the signaling pathways initiated by ADP. ADP interacts with two main P2Y purinoceptors on the platelet surface: P2Y1 and P2Y12. researchgate.net The P2Y1 receptor is coupled to Gq, which activates phospholipase C, leading to an increase in intracellular calcium and subsequent platelet shape change and aggregation. youtube.com The P2Y12 receptor is coupled to Gi, which inhibits adenylyl cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). youtube.com A reduction in cAMP levels promotes platelet activation and aggregation. mdpi.com

It is plausible that this compound exerts its inhibitory effect by modulating one or both of these pathways. For instance, it could act as an antagonist to the P2Y12 receptor, similar to the action of antiplatelet drugs like clopidogrel. nih.gov By blocking this receptor, the inhibitory effect on adenylyl cyclase would be lifted, leading to an increase in cAMP levels, which in turn would inhibit platelet activation. mdpi.com

Alternatively, this compound might interfere with the downstream signaling of the P2Y1 receptor, such as by preventing the mobilization of intracellular calcium. youtube.com Some natural compounds have been shown to affect mitochondrial function in platelets, leading to a reduction in ATP levels and an increase in intraplatelet calcium, which can influence aggregation. mdpi.com Another possibility is that this compound could impact the function of phosphoinositide 3-kinase (PI3K), a key enzyme in platelet activation signaling that can be influenced by certain platelet primers. nih.gov The precise molecular interactions of this compound within these platelet activation pathways require further detailed investigation.

Cytotoxic and Antitumor Properties of this compound In Vitro

Steroidal saponins, including this compound, have been a focus of research for their cytotoxic and antitumor properties. uj.edu.plexp-oncology.com.ua In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. uj.edu.plresearchgate.net The cytotoxic effects of steroidal saponins are often evaluated by determining their IC50 values against different cell lines. uj.edu.pl

This compound has been shown to have cytotoxic activity against human colon cancer HT-29 cells with an IC50 of 9.42 µM. uj.edu.pl This indicates a potent inhibitory effect on the proliferation of these cancer cells. The cytotoxic activity of saponins can be influenced by their chemical structure, including the nature of the aglycone and the number and type of sugar moieties attached. exp-oncology.com.ua For example, in a study on saponins from Paris polyphylla, diosgenin (B1670711) saponins generally showed stronger cytotoxicity than pennogenin (B1253130) saponins. exp-oncology.com.ua

The mechanism of cytotoxicity for many steroidal saponins is believed to involve the induction of apoptosis, or programmed cell death. exp-oncology.com.ua This can be observed through methods such as Annexin V-FITC/PI staining. exp-oncology.com.ua Saponins can permeabilize cell membranes, which may trigger apoptotic pathways. exp-oncology.com.ua The cytotoxic effects of some saponins have been found to correlate with their hemolytic activity, suggesting a common mechanism of membrane disruption. phcogrev.com

Table 2: In Vitro Cytotoxicity of this compound and a Control Compound

| Compound | Cell Line | IC50 (µM) | Assay | Reference |

|---|---|---|---|---|

| This compound | HT-29 (Human colon cancer) | 9.42 | MTT assay | uj.edu.pl |

| Doxorubicin (control) | BEL-7402 (Human liver cancer) | 0.3 | MTT assay | uj.edu.pl |

| Doxorubicin (control) | HT-29 (Human colon cancer) | 0.46 | MTT assay | uj.edu.pl |

| Doxorubicin (control) | HeLa (Human cervical cancer) | 6.91 | MTT assay | uj.edu.pl |

| Doxorubicin (control) | MDA-MB-468 (Human breast cancer) | 0.28 | MTT assay | uj.edu.pl |

Screening Against Human Cancer Cell Lines

This compound, a steroidal saponin, has been the subject of in vitro studies to evaluate its cytotoxic effects against a variety of human cancer cell lines. Research has demonstrated its activity against lung cancer (A549), and promyelocytic leukemia (HL-60) cell lines. nih.govmdpi.com Other studies on related saponins have investigated cytotoxic activity against colon cancer (HT-29), liver cancer (BEL-7402, HepG2), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines, providing a basis for comparison and highlighting the potential of this class of compounds in cancer research. researchgate.netresearchgate.netnih.gov

Determination of Half-Maximal Inhibitory Concentration (IC50) Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for this compound and other related saponins have been determined in various cancer cell lines to quantify their cytotoxic activity.

For instance, Timosaponin BII, a structurally similar furostanic saponin, exhibited IC50 values of 3.3 µM and 9.3 µM against HL-60 and A549 cell lines, respectively. mdpi.com These values are comparable to the control drug cisplatin, which had IC50 values of 1.7 µM and 2.1 µM in the same cell lines. mdpi.com The cytotoxic effects of various compounds are often presented as IC50 values, allowing for a quantitative comparison of their potency. mdpi.com

Interactive Table: IC50 Values of Related Saponins in Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Timosaponin BII | HL-60 | 3.3 | mdpi.com |

| Timosaponin BII | A549 | 9.3 | mdpi.com |

| Cisplatin (Control) | HL-60 | 1.7 | mdpi.com |

| Cisplatin (Control) | A549 | 2.1 | mdpi.com |

Investigation of Cellular Mechanisms of Cytotoxicity (e.g., Apoptosis Induction)

A significant mechanism by which this compound and related saponins exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptotic pathways in cancer cells. mdpi.com

The process of apoptosis induction by similar saponins has been investigated by observing morphological changes in cells, such as chromatin condensation. nih.gov For example, a study on spirostanic saponins demonstrated their ability to induce apoptosis in HL-60 cells, with effectiveness observed in as little as 6 hours. mdpi.com This was determined by measuring the activity of caspase-3, a key enzyme in the apoptotic cascade. mdpi.com The release of cytochrome c from the mitochondria is another critical event in the induction of apoptosis and has been observed in cells treated with related compounds. mdpi.complos.orgnih.gov

Modulation of Intracellular Signaling Pathways

The cytotoxic and apoptotic effects of this compound and similar compounds are mediated through their interaction with various intracellular signaling pathways that regulate cell growth, proliferation, and survival.

mTOR Signaling Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth and proliferation. plos.org The mTOR signaling pathway, which exists in two complexes, mTORC1 and mTORC2, is often hyperactivated in cancer. kegg.jpd-nb.info Some saponins may exert their effects by modulating this pathway. jm-bio.com

RAGE/MAPK Signaling Pathway: The Receptor for Advanced Glycation End products (RAGE) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are implicated in inflammation and cancer progression. mednexus.orgnih.gov Activation of RAGE can lead to the activation of downstream pathways like MAPK. mednexus.orgencyclopedia.pub Studies have shown that certain saponins can modulate the RAGE/MAPK signaling pathways. nih.gov

IL-6/STAT3 Signaling Pathway: The Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is crucial for cell proliferation and differentiation and is often abnormally activated in various cancers. nih.govaging-us.com IL-6 binding to its receptor activates JAK2, which in turn phosphorylates and activates STAT3. nih.govaging-us.com Some steroidal saponins have been shown to inhibit the STAT3 signaling pathway. medchemexpress.com The modulation of this pathway can influence the expression of downstream target genes involved in cell survival and proliferation, such as Bcl-2. researchgate.netqiagen.com

Advanced Analytical Methodologies for Research on Schidigerasaponin F2

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are fundamental techniques for the separation and quantification of Schidigerasaponin F2 from complex extracts, such as those derived from Yucca schidigera. These methods leverage the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase to achieve separation. UHPLC, utilizing columns with smaller particle sizes (typically under 2 μm), offers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC.

For the analysis of steroidal saponins (B1172615) like this compound, reversed-phase (RP) chromatography is most commonly employed. In this mode, a nonpolar stationary phase, such as C18 or T3, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often required to effectively separate the wide range of saponins present in a crude extract.

Detailed research has optimized UHPLC conditions for the comprehensive profiling of spirostanol (B12661974) saponins from Y. schidigera. mdpi.com An effective separation was achieved using a Waters ACQUITY UPLC® T3 column, which is designed to provide enhanced retention for polar compounds and is stable across a wide pH range. mdpi.com The mobile phase consisted of a gradient of water and a formic acid-methanol-acetonitrile mixture, ensuring sharp peak shapes and good ionization for subsequent mass spectrometry detection. mdpi.comresearchgate.net

Table 8.1: Optimized UHPLC Parameters for Saponin (B1150181) Analysis

| Parameter | Condition |

| Instrument | Thermo UltiMate 3000 UHPLC |

| Column | Waters ACQUITY UPLC® T3 (2.1 × 100 mm, 1.8 µm) |

| Mobile Phase A | Water (H₂O) |

| Mobile Phase B | Formic Acid-Methanol-Acetonitrile (0.1:50:50, v/v/v) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 3 µL |

| Gradient Program | 12–24% B (0–15 min), 24–32% B (15–30 min), 32–40% B (30–42 min), 40–60% B (42–47 min), 60–95% B (47–65 min) |

| Data sourced from a study on the chemical profiling of spirostanol saponins from Yucca schidigera. mdpi.comresearchgate.net |

Quantification is typically achieved using a detector such as a Diode Array Detector (DAD) or, more commonly for saponins which often lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used technique for the analysis of saponins from Yucca species. mdpi.comsemanticscholar.org It combines the superior separation capabilities of HPLC/UHPLC with the high sensitivity and specificity of mass spectrometry, enabling the confident identification of known compounds and the structural characterization of novel ones.

For the analysis of this compound, a high-resolution mass spectrometer (HRMS), such as an Orbitrap or Quadrupole Time-of-Flight (Q-TOF), is often coupled with the LC system. mdpi.comgrupobiomaster.com Electrospray ionization (ESI) is the preferred ionization technique, typically operated in positive ion mode, which generates protonated molecules [M+H]⁺. mdpi.comresearchgate.net

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation. In this technique, the protonated molecule of a target compound (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For saponins, MS/MS spectra reveal information about the aglycone core and the sequence of sugar units in the glycan chains. mdpi.com The fragmentation of the spirostanol aglycone and the sequential loss of sugar residues (e.g., glucose, xylose) allow for the precise identification of the saponin structure. mdpi.com

Table 8.2: Mass Spectrometry Parameters for Saponin Identification

| Parameter | Condition |

| Mass Spectrometer | Thermo ESI-Q-Exactive-Orbitrap MS |

| Ionization Mode | ESI, Positive |

| Capillary Voltage | 3.2 kV |

| Capillary Temperature | 350 °C |

| Sheath/Auxiliary Gas | Nitrogen (N₂) |

| Mass Range | m/z 150 to 1500 |

| Collision Energy | 15–45 V (for MS/MS) |

| These parameters were utilized for the comprehensive identification of spirostanol saponins in Yucca schidigera extracts. mdpi.com |

By comparing retention times and MS/MS fragmentation patterns with those of authenticated reference standards or by detailed interpretation of the spectra, researchers can unambiguously identify this compound and profile other related saponins in a single analytical run. researchgate.net

Quantitative NMR Spectroscopy for Purity and Content Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and absolute content of chemical compounds without the need for an identical reference standard for each analyte. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. mdpi.com This makes it a universal quantification technique.

For the purity determination of this compound, a ¹H-qNMR experiment is typically performed. A precisely weighed amount of the saponin sample is dissolved in a suitable deuterated solvent along with a known amount of a certified internal standard. The internal standard must be a high-purity compound that is chemically inert, stable, and has at least one resonance signal that is well-resolved from the signals of the analyte.

The purity of the analyte (Pₓ) can be calculated using the following equation:

Pₓ = (Iₓ / Iₛₜd) × (Nₛₜd / Nₓ) × (Mₓ / Mₛₜd) × (mₛₜd / mₓ) × Pₛₜd

Where:

Iₓ and Iₛₜd are the integral areas of the signals for the analyte and the standard.

Nₓ and Nₛₜd are the number of protons corresponding to the respective signals.

Mₓ and Mₛₜd are the molar masses of the analyte and the standard.

mₓ and mₛₜd are the masses of the analyte and the standard.

Pₛₜd is the certified purity of the internal standard.

To ensure accuracy, experimental parameters must be carefully controlled, including setting a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant nuclei, ensuring a 90° pulse angle, and achieving a high signal-to-noise ratio. acs.org qNMR is highly valued for its accuracy and directness, making it a key tool for certifying reference materials and for the precise content determination of compounds like this compound.

Hyphenated Techniques for Comprehensive Chemical Profiling of this compound Mixtures

While one-dimensional LC-MS is highly effective, the extreme complexity of natural extracts from sources like Y. schidigera can lead to co-elution, where multiple compounds exit the chromatographic column at the same time. mdpi.com This can suppress ion signals and complicate identification. To overcome this, more advanced hyphenated techniques are employed to significantly increase peak capacity and separation power. mdpi.com

One such strategy is multi-phase liquid chromatography (MPLC) combined with MS. mdpi.com This approach involves a preliminary separation step using a different chromatographic mode before the main analytical separation. For instance, a crude saponin extract can first be fractionated using normal-phase silica (B1680970) gel column chromatography. mdpi.comresearchgate.net These simpler fractions are then individually analyzed by a high-resolution reversed-phase UHPLC-MS/MS system. This two-step process reduces the complexity of the sample injected into the LC-MS system, allowing for the detection and identification of low-abundance saponins that would otherwise be missed. mdpi.com

Emerging Research Frontiers and Translational Perspectives for Schidigerasaponin F2

Discovery of Novel Biological Activities and Therapeutic Potential

Initially identified in plants such as Yucca schidigera and the rhizomes of Anemarrhena asphodeloides, Schidigerasaponin F2 has demonstrated a range of biological effects. medchemexpress.comnih.gov While some studies have pointed to its antifungal properties, the activity appears to vary depending on the fungal strain, with some showing low to no activity. nih.govresearchgate.net

More promising therapeutic potential lies in its anti-platelet and cytotoxic activities. This compound has been shown to inhibit ADP-induced platelet aggregation, suggesting a role in cardiovascular research. medchemexpress.com Furthermore, its cytotoxic effects against various cancer cell lines are a significant area of investigation. For instance, it has shown inhibitory activity against HT-29 human colon cancer cells. uj.edu.pl

A non-targeted metabolomics study on cotton infected with Aspergillus leaf spot revealed a high accumulation of this compound in the resistant variety, suggesting its involvement in plant defense mechanisms. plos.org This finding opens up avenues for exploring its role in agricultural applications as a potential natural antifungal agent.

Identification of Undiscovered Cellular and Molecular Targets

The precise cellular and molecular targets of this compound are an active area of research. As a steroidal saponin (B1150181), its mechanism of action is likely multifaceted. Saponins (B1172615), in general, are known to interact with cell membranes, potentially altering their permeability and affecting cellular processes. science.gov

The anti-inflammatory and anti-proliferative properties of similar steroidal saponins suggest that this compound may modulate various oncogenic processes, such as cancer cell proliferation and migration. uj.edu.pl The inhibition of ADP-induced platelet aggregation points towards an interaction with platelet receptors or signaling pathways. medchemexpress.com Further research is needed to elucidate the specific proteins, enzymes, and signaling cascades that are directly modulated by this compound.

Exploration of this compound in Advanced In Vitro Disease Models

The therapeutic potential of this compound is being explored using various in vitro disease models. Cytotoxicity studies using the MTT assay have been conducted on several human cancer cell lines. uj.edu.pl For example, the half-maximal inhibitory concentration (IC50) against the HT-29 colon cancer cell line was determined to be 9.42 µM. uj.edu.pl

These in vitro models are crucial for understanding the compound's efficacy and mechanism of action at a cellular level before progressing to more complex biological systems. The use of such models allows for the screening of its effects on a wide range of diseases and the identification of potential therapeutic areas.

Interactive Data Table: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay Method |

| HT-29 | Colon Cancer | 9.42 | MTT assay |

Note: This table is based on available data and will be updated as more research becomes available.

Integration with Systems Biology and Omics Research Methodologies

To gain a comprehensive understanding of the biological effects of this compound, researchers are increasingly turning to systems biology and omics technologies. digit-biotech.eu These approaches, including genomics, transcriptomics, proteomics, and metabolomics, allow for the simultaneous analysis of thousands of molecular components within a biological system. digit-biotech.eufrontiersin.org

By integrating data from these different "omics" levels, researchers can construct detailed molecular maps of how this compound affects cellular networks and pathways. nib.si For example, a metabolomics study on cotton has already implicated this compound in the plant's defense response. plos.org Future research will likely involve more comprehensive multi-omics studies to create a holistic view of the compound's mechanism of action and to identify novel biomarkers for its activity. nih.gov This integrative approach is essential for moving from a single-molecule focus to understanding the broader systemic impact of this compound. nib.si

Sustainable Production and Derivatization Strategies for Future Research

The primary sources of this compound are plants like Yucca schidigera and Anemarrhena asphodeloides. medchemexpress.comnih.gov To ensure a consistent and sustainable supply for research and potential future applications, efficient extraction and purification methods are crucial. Techniques such as silica (B1680970) gel column chromatography integrated with liquid chromatography/mass spectrometry (LC/MS) have been developed for the identification and structural analysis of saponins from Yucca schidigera. mdpi.comresearchgate.net

Furthermore, derivatization strategies are being explored to enhance the biological activity and improve the physicochemical properties of natural saponins. While specific derivatization of this compound is not yet widely reported, the principle of modifying the sugar chains or the aglycone structure of saponins to create novel analogues with improved therapeutic potential is a promising area for future research. mdpi.com These efforts will be critical for advancing the translational prospects of this compound.

Q & A

Q. How can researchers confirm the identity and purity of Schidigerasaponin F2 in experimental settings?

To validate identity and purity, use a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with published data to confirm structural integrity .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended) using a C18 column with UV detection at 210 nm, referencing retention times against authenticated standards .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values (e.g., for this compound) .

Q. What experimental parameters are critical for assessing this compound’s cytotoxicity in vitro?

Key parameters include:

- Cell Line Selection : Use relevant cancer models (e.g., MCF-7, SW480) based on prior IC data (>98 μM in MCF-7 vs. >100 μM in HepG2) .

- Dose-Response Curves : Test concentrations spanning 0.1–100 μM, with triplicate wells per dose to ensure reproducibility .

- Controls : Include doxorubicin (positive control) and solvent-only (negative control) to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data for this compound across cell lines?

Contradictions (e.g., IC of 98 μM in MCF-7 vs. >100 μM in HepG2) may arise from:

- Cell-Specific Mechanisms : Assess differential expression of membrane receptors (e.g., cholesterol-rich domains targeted by saponins) via RNA-seq .

- Assay Conditions : Standardize protocols (e.g., MTT vs. Alamar Blue) and incubation times (24–72 hours) to minimize variability .

- Solubility Issues : Pre-test compound solubility in DMSO/PBS mixtures to exclude artifactual results .

Q. What methodologies are recommended to elucidate this compound’s mechanism of action?

Combine multi-omics and functional assays:

- Transcriptomics : Identify dysregulated pathways (e.g., apoptosis, autophagy) via RNA sequencing in responsive cell lines (e.g., MCF-7) .

- Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- Membrane Permeability Assays : Use fluorescent probes (e.g., DiOC) to evaluate saponin-induced pore formation .

Q. How should researchers design studies to compare this compound with structurally related saponins?

Adopt a systematic framework:

- Structural Analog Selection : Compare with analogs like Anemarsaponin F (IC = 2.76 μM in MCF-7) to explore structure-activity relationships .

- Dose-Response Parallelism : Test all compounds under identical conditions (e.g., 48-hour exposure in SW480 cells) .

- Molecular Docking : Predict interactions with putative targets (e.g., Bcl-2 family proteins) using AutoDock Vina .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?

Q. How can researchers optimize isolation protocols for this compound from natural sources?

- Extraction : Use 70% ethanol (v/v) at 60°C for 3 hours to maximize yield from Anemarrhena asphodeloides rhizomes .

- Purification : Employ silica gel chromatography (hexane:ethyl acetate gradient) followed by preparative HPLC (C18 column, 35% acetonitrile) .

Data Reporting and Reproducibility

Q. How should contradictory findings in cytotoxicity studies be reported to enhance reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.